Product packaging for Dodecylphosphate(Cat. No.:)

Dodecylphosphate

Cat. No.: B8793323
M. Wt: 264.30 g/mol
InChI Key: TVACALAUIQMRDF-UHFFFAOYSA-L
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Description

Significance of Alkyl Phosphates in Amphiphilic Chemistry

Alkyl phosphates are a significant class of organic compounds that feature a phosphate (B84403) group attached to an alkyl chain. This unique structure, combining a hydrophilic (water-attracting) phosphate headgroup with a hydrophobic (water-repelling) alkyl tail, makes them amphiphilic molecules. ontosight.ai This dual nature is the foundation of their importance in amphiphilic chemistry, allowing them to function effectively as surfactants, which reduce surface tension between different phases, such as oil and water. ontosight.aimedchemexpress.com

The family of n-alkyl phosphates and their derivatives, including di-alkyl phosphates, have been recognized for their amphiphilic properties for nearly two centuries. rsc.org In recent decades, their applications have expanded across various fields, from industrial processes to life sciences. rsc.orgresearchgate.net Their ability to self-assemble into structures like vesicles and micelles in aqueous solutions is a key characteristic. mdpi.comnih.gov This behavior is fundamental to their roles as emulsifiers, detergents, and dispersing agents. worldscientific.compubcompare.ai Furthermore, the stability of vesicles formed from phosphate-based amphiphiles, compared to those from fatty acids, suggests their potential significance in prebiotic chemistry and the evolution of cellular compartments. mdpi.comnih.gov

Scope and Academic Relevance of Dodecylphosphate Research

This compound, referring to phosphate esters of dodecanol (B89629) (lauryl alcohol), is a subject of considerable academic and industrial research. This research spans fundamental studies of its chemical and physical properties to its diverse applications. As a representative long-chain alkyl phosphate, this compound serves as a model compound for investigating the behavior of amphiphilic molecules.

Academically, research has focused on its synthesis, self-assembly into monolayers on various surfaces, and its role as a structure-directing agent in the creation of novel mesoporous materials. researchgate.netrsc.orgacs.orgbeilstein-journals.org Scientists have explored its interactions with metal surfaces, leading to applications in corrosion inhibition and materials conservation. vulcanchem.comoup.com The study of this compound provides insights into surface chemistry, molecular self-assembly, and the development of advanced materials with tailored properties. rsc.orgresearchgate.net Its use in forming stable, organized molecular layers is of great interest for creating nanostructured electrochemical platforms and biosensors. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25O4P-2 B8793323 Dodecylphosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H25O4P-2

Molecular Weight

264.30 g/mol

IUPAC Name

dodecyl phosphate

InChI

InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)/p-2

InChI Key

TVACALAUIQMRDF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-]

Origin of Product

United States

Synthesis Methodologies for Dodecylphosphate and Derivatives

Direct Esterification and Phosphorylation Routes

Dodecylphosphate is primarily synthesized by the reaction of dodecanol (B89629) (lauryl alcohol) with a phosphorylating agent. Common methods include direct esterification with phosphoric acid or reaction with more aggressive reagents like phosphorus pentoxide and polyphosphoric acid.

Direct esterification of dodecanol with ortho-phosphoric acid can be performed, often in the presence of a water-entraining agent like toluene (B28343) to drive the reaction to completion by removing the water formed. googleapis.comgoogle.com This process can be catalyzed by a substoichiometric amount of a basic compound. google.com However, reactions using only ortho-phosphoric acid can be slow and may require high temperatures, which can lead to side reactions like olefin formation. googleapis.comgoogle.com

A widely used and effective method involves the phosphorylation of dodecanol using phosphorus pentoxide (P₂O₅). researchgate.netgoogle.com This reaction is typically followed by a hydrolysis step to yield a mixture of monododecyl phosphate (B84403) and didodecyl phosphate. To prevent the aggregation of the hygroscopic P₂O₅ and ensure a more uniform reaction, it can be dispersed in a medium like mineral oil. researchgate.net One study identified optimal conditions for this process, which included a specific mole ratio of lauryl alcohol to P₂O₅, reaction temperature, and time to maximize the yield of the desired phosphate esters. researchgate.net

Polyphosphoric acid (PPA) is another common reagent for the phosphorylation of alcohols. googleapis.com It can be used to produce alkyl phosphate esters with a high content of the monoalkyl phosphate. googleapis.com The reaction of dodecanol with pyrophosphoric acid, a type of polyphosphoric acid, is also a documented method for producing dodecyl phosphate, which can then be used in further syntheses. worldscientific.com

MethodPhosphorylating AgentKey Reaction Conditions/FeaturesPrimary ProductsReference
Direct Esterificationortho-Phosphoric Acid (H₃PO₄)Requires water removal (e.g., with toluene); can be slow; risk of olefin formation at high temperatures.Mixture of phosphate esters. googleapis.comgoogle.com
PhosphorylationPhosphorus Pentoxide (P₂O₅)Often dispersed in a non-reactive medium (e.g., mineral oil) to avoid aggregation. Followed by hydrolysis. Optimal mole ratio of alcohol to P₂O₅ is 2.0 at 80°C for 4 hours.Mixture of monododecyl phosphate (66.12%) and didodecyl phosphate (24.60%). researchgate.net
PhosphorylationPolyphosphoric Acid (PPA) / Pyrophosphoric AcidUsed to achieve a high monoester content. Pyrophosphoric acid is used as a precursor for further reactions.Dodecyl phosphate (monoester focus). googleapis.comworldscientific.com

Synthesis of this compound Salts

This compound salts, such as sodium this compound and potassium this compound, are commonly prepared for various applications. The synthesis typically involves the neutralization of dodecyl phosphate with a suitable base.

For the preparation of sodium this compound, monododecyl phosphate can be reacted with a sodium base, such as sodium hydroxide (B78521). nih.gov This neutralization reaction yields the corresponding sodium salt. chemscene.comchemicalbook.com An alternative green method involves calcining a precursor of intercalated sodium dodecyl phosphate/Ni(OH)₂ to produce carbon-encapsulated Ni₃P, demonstrating the use of the salt as a component in materials synthesis. rsc.org

Similarly, potassium this compound is synthesized by reacting dodecyl phosphate with a potassium source. chemicalbook.combldpharm.com For instance, an aqueous solution of potassium dodecyl phosphate can be prepared by reacting it with potassium hydroxide. google.com

The synthesis of calcium dodecyl phosphate has also been documented. This involves mixing an aqueous solution of dodecyl phosphate with a calcium chloride solution at a controlled temperature and pH. nih.gov The resulting calcium dodecyl phosphate precipitates from the solution and can be collected. nih.gov

Advanced Synthetic Approaches for Functionalized this compound Structures

Beyond simple esters and salts, this compound moieties are incorporated into more complex molecular architectures to create surfactants and other functional materials with specific properties.

Anionic gemini (B1671429) surfactants are dimeric structures containing two hydrophobic tails and two hydrophilic headgroups connected by a spacer. mdpi.com Those with phosphate headgroups exhibit unique surface-active properties. The synthesis of this compound-based gemini surfactants typically involves a two-step process. worldscientific.comworldscientific.com

First, dodecyl phosphate is prepared, often by phosphorylating dodecanol with pyrophosphoric acid. worldscientific.com In the second step, this dodecyl phosphate is reacted with a linking agent, such as a dibromoalkane (e.g., 1,6-dibromohexane), in the presence of a base. worldscientific.comworldscientific.com One study detailed the reaction of dodecyl phosphate with 1,6-dibromohexane (B150918) and tetramethylammonium (B1211777) hydroxide. worldscientific.comworldscientific.com The optimization of this reaction showed that a 1:2:0.5 molar ratio of dodecyl phosphate to tetramethylammonium hydroxide to 1,6-dibromohexane for 3 hours gave the maximum yield of the gemini surfactant. worldscientific.comworldscientific.com The resulting product is a bis(phosphate) compound, where two this compound units are joined by the hexyl spacer. worldscientific.com

ParameterConditionYield (%)Reference
Reactant Molar Ratio (this compound : N(CH₃)₄OH : Br(CH₂)₆Br)1 : 2 : 0.581.3 worldscientific.comworldscientific.com
Reaction Time3 hours81.4 worldscientific.com

Derivatives containing multiple dodecyl phosphate groups within a single molecule have been synthesized for specific applications like metal extraction. An example is triethylene glycol bis(dodecyl phosphate). researchgate.net This compound features two dodecyl phosphate units linked by a triethylene glycol spacer. The synthesis of this and similar compounds, such as a series of triethylene glycol bis(alkyl phosphate)s, has been reported. researchgate.net These molecules are designed to act as effective complexing and extraction agents for various metal cations. researchgate.net The general structure involves two phosphate groups esterified with both a dodecyl group and one of the hydroxyl groups of the triethylene glycol spacer. researchgate.net

Another relevant synthetic concept is the creation of bis(diacylglycero)phosphate, where the phosphodiester bond formation is catalyzed by triisopropylbenzenesulfonylchloride. nih.gov This approach, which links a diacylglycerol and a phosphatidic acid, demonstrates a method for creating complex phosphate diester structures without the need for extensive use of protecting groups. nih.gov

Self Assembly and Supramolecular Structures of Dodecylphosphate

Aggregation Behavior in Aqueous Media

The aggregation of dodecylphosphate in water is a multifaceted process that can involve the formation of several distinct types of structures. While its low solubility in pure water at room temperature can limit investigations, the introduction of co-solvents like short-chain alcohols or certain salts can significantly enhance solubility, allowing for detailed study of its self-assembly properties. researchgate.netresearchgate.netrsc.org Research has identified the formation of micellar, vesicular, and even dendritic structures in various this compound systems. researchgate.netresearchgate.net

Formation of Micellar Aggregates

Above a specific concentration, this compound molecules in an aqueous solution can aggregate to form micelles. sciencenotes.org These are typically spherical structures where the hydrophobic dodecyl tails form a core, shielded from the water, while the hydrophilic phosphate (B84403) headgroups form the outer surface, interacting with the surrounding aqueous environment. nih.govsciencenotes.org Molecular dynamics simulations indicate that these micellar structures are energetically favored at high pH. nih.gov In some cases, the aggregation process is complex, with evidence suggesting a multi-step formation of different aggregates or micelles. jst.go.jpnii.ac.jp

The critical micelle concentration (CMC) is the minimum surfactant concentration at which micelles begin to form. wikipedia.org Below the CMC, this compound exists primarily as individual molecules (monomers) in solution. The CMC can be determined by observing the abrupt change in various physical properties of the solution, such as surface tension, conductivity, or pH, as a function of surfactant concentration. jst.go.jpnii.ac.jp

Several factors can influence the CMC of this compound:

Temperature: this compound has a Krafft temperature of 40°C, which is the temperature below which the surfactant has limited solubility and does not form micelles effectively. jst.go.jpnii.ac.jp

Counter-ions: The concentration and type of counter-ions in the solution significantly affect the CMC. For disodium (B8443419) dodecyl phosphate, a strong dependence on counter-ion concentration has been demonstrated, with the logarithm of the CMC showing a linear relationship with the logarithm of the counter-ion concentration. acs.org This is due to the counter-ions shielding the electrostatic repulsion between the charged phosphate headgroups, which facilitates aggregation at a lower concentration.

System Composition: In systems where a transition from vesicles to micelles occurs, the CMC can be significantly higher. For example, in one such system, a CMC of approximately 80 mM was observed. researchgate.netresearchgate.net

Table 1: Reported Critical Micelle Concentration (CMC) Values for this compound

CompoundCMC Value (mmol/L)ConditionsSource
Disodium dodecyl phosphate2.9T = 60 °C researchgate.net
Sodium monothis compound~80Observed during a vesicle-to-micelle transition researchgate.netresearchgate.net

Molecular dynamics simulations have been employed to study the structure of this compound aggregates. nih.gov These studies suggest that this compound can form spherical micelles. nih.gov It has also been proposed that the micelles are primarily composed of hydrolyzed, or protonated, mono-dodecyl phosphate molecules, causing them to behave similarly to nonionic surfactant micelles. jst.go.jp The general structure involves a hydrophobic core of dodecyl chains and a hydrophilic shell of phosphate headgroups. sciencenotes.org While simple spherical shapes are common, other morphologies like ellipsoidal or rod-like micelles can form under specific conditions, such as high ionic strength, which promotes tighter packing of the surfactant molecules. ccmb.res.inresearchgate.net

Critical Micelle Concentration (CMC) Determination and Influencing Factors

Formation of Vesicular Structures

Under certain conditions, this compound can self-assemble into vesicles, which are hollow, spherical structures enclosing an aqueous core, formed by one or more concentric bilayers. researchgate.netresearchgate.net These bilayer membranes are composed of this compound molecules with their hydrophobic tails oriented toward the interior of the membrane and their hydrophilic heads facing the inner and outer aqueous environments. The formation of these structures is often spontaneous and is significantly influenced by the presence of co-solvents or specific salts. researchgate.netrsc.org Hydrogen bonding between the phosphate headgroups is considered a crucial factor in the formation and stabilization of these vesicular aggregates. researchgate.netresearchgate.netresearchgate.net

Similar to the CMC for micelles, there is a critical vesicle concentration (CVC), which is the concentration threshold for the spontaneous formation of vesicles. researchgate.netresearchgate.net The CVC of this compound is highly dependent on the composition of the aqueous medium. For instance, the addition of guanidinium (B1211019) salts or n-butanol to the system has been shown to significantly lower the CVC compared to aqueous solutions alone. rsc.orgresearchgate.net The CVC can also be influenced by pH and the presence of other amphiphilic molecules (co-surfactants). nih.gov

Table 2: Reported Critical Vesicle Concentration (CVC) Values for this compound

Compound SystemCVC Value (mM)Source
Sodium monothis compound in aqueous solution~15 researchgate.netresearchgate.net
Sodium monothis compound in Guanidinium Salt/H₂O mixtures~1.0 rsc.orgresearchgate.net
Sodium monothis compound in n-butanol/H₂O mixed solvent~0.30 researchgate.net

This compound vesicles are typically described as having a unilamellar structure, meaning they are formed from a single bilayer. researchgate.netrsc.orgresearchgate.net Research has shown these vesicles to have a diameter of approximately 80 nm. rsc.orgresearchgate.net A key structural feature is the interdigitation of the alkyl chains within the bilayer, where the chains from the opposing leaflets of the membrane partially overlap. rsc.orgresearchgate.net

These vesicles exhibit notable stability. Studies have reported remarkable stability during long-term storage, upon exposure to high temperatures, and through freeze-thawing cycles, although they are considered to be in a thermodynamically metastable state. researchgate.netresearchgate.net This stability is largely attributed to the strong hydrogen bonding network among the phosphate headgroups at the bilayer surface. researchgate.netnih.gov At higher concentrations (e.g., above 20 mM) in the presence of guanidinium salts, a temperature-induced, reversible transition from vesicles to a more ordered α-gel phase has been observed. rsc.org Bolaform bisphosphate surfactants, which have two headgroups connected by a long spacer, have also been shown to form stable vesicles. scispace.com

Critical Vesicle Concentration (CVC)

Formation of Dendritic Aggregates

In specific solvent systems, this compound molecules can assemble into intricate, branched structures known as dendritic aggregates. Research has identified the formation of these structures, alongside vesicles and micelles, within an isotropic phase of sodium monothis compound (SDP) in a mixed solvent system of n-butanol (NBT) and water. researchgate.net The emergence of dendritic, or tree-like, morphologies represents one of several potential aggregation pathways for this compound, dependent on the precise composition of the ternary system. researchgate.net The characterization of these varied structures has been accomplished through techniques such as transmission electron microscopy and atomic force microscopy. researchgate.net

Influence of Environmental Parameters on Aggregation

The self-assembly of this compound is highly sensitive to its surrounding environment. Key parameters such as pH, temperature, and the presence of other substances can significantly modulate the type, size, and stability of the resulting aggregates.

pH-Responsive Self-Assembly and Morphology Modulation

The aggregation behavior of this compound is markedly influenced by the pH of the solution, a responsiveness that stems from the different protonation states of the phosphate head group. biorxiv.org Mono-N-dodecyl phosphate (DDP) has been shown to form vesicles across a broad pH range, from 2 to 10. biorxiv.org The nature and properties of these self-assembled structures are dependent on the ambient pH. biorxiv.org

Studies measuring the turbidity of a DDP suspension have shown that the largest aggregates form at a low pH. biorxiv.org At pH 2, the highest turbidity was observed, indicating the formation of large structures like vesicles, droplets, or crystalline aggregates. biorxiv.org As the pH increases, the turbidity shows a moderate, non-linear decrease, signifying a change in the size and nature of the aggregates. biorxiv.org This pH-dependent behavior allows for the engineering of tunable membrane systems. iiserpune.ac.in For instance, as the pH rises, the membrane packing order of DDP assemblies decreases while micropolarity and fluidity increase. biorxiv.org

Table 1: Effect of pH on the Aggregation of Mono-N-dodecyl Phosphate (DDP)

pHTurbidity (Arbitrary Units)Observations
2~1.2Highest turbidity, indicating the formation of large aggregates. biorxiv.org
>2 to 8DecreasingModerate, non-linear decrease in turbidity with increasing pH. biorxiv.org
Alkaline-Addition of co-surfactants like 1-dodecanol (B7769020) enhances vesicle formation and stability. biorxiv.orgiiserpune.ac.in

Temperature Effects on Aggregate Size and Stability

Temperature is another critical factor governing the aggregation of this compound. For systems of sodium monothis compound (SDP) with guanidinium salts, a temperature-induced reversible transition between vesicles and α-gels has been observed when the SDP concentration is above 20 mM. researchgate.net This transition occurs at a temperature of approximately 21.0-22.8 °C. researchgate.net

Furthermore, vesicles formed from sodium monothis compound have demonstrated notable stability when exposed to high temperatures. researchgate.net The high-temperature behavior of mono-N-dodecyl phosphate (DDP) membranes, both alone and mixed with 1-dodecanol (DDOH), has been compared to conventional fatty acid membranes, highlighting the robustness of these phosphate-based structures. researchgate.netiiserpune.ac.in Generally, an increase in temperature can reduce the repulsive forces between vesicles, which may promote aggregation. usda.govcornell.edu

Co-Solvent and Additive Effects on Aggregation Phenomena

The introduction of co-solvents and other additives into a this compound solution can profoundly alter its aggregation behavior, including its solubility and the morphology of the resulting structures.

The poor solubility of sodium monothis compound (SDP) in water at room temperature can be significantly improved by the addition of certain guanidinium salts, leading to an isotropic phase where aggregation occurs. researchgate.net Within these mixtures, SDP can spontaneously form vesicles. researchgate.net

The use of a co-solvent like n-butanol in water creates a ternary system where SDP can form not only vesicles but also micelles and dendritic aggregates. researchgate.net The addition of a prebiotically plausible co-surfactant, 1-dodecanol (DDOH), to a mono-N-dodecyl phosphate (DDP) system has been found to enhance the formation and stability of vesicles, particularly in alkaline pH conditions. biorxiv.orgiiserpune.ac.in

Table 2: Influence of Co-Solvents and Additives on this compound Aggregation

This compound TypeAdditive / Co-SolventObserved AggregatesKey Findings
Sodium Monothis compound (SDP)Guanidinium SaltsVesicles, α-gelsImproves solubility; induces vesicle-to-gel transition. researchgate.net
Sodium Monothis compound (SDP)n-Butanol (NBT) / WaterVesicles, Dendritic Aggregates, MicellesForms various structures depending on system composition. researchgate.net
Mono-N-dodecyl Phosphate (DDP)1-Dodecanol (DDOH)VesiclesEnhances vesicle formation and stability in alkaline pH. biorxiv.orgiiserpune.ac.in

Intermolecular Interactions Driving Self-Assembly

The formation and stabilization of this compound aggregates are governed by a delicate balance of non-covalent intermolecular forces. These interactions dictate the specific arrangement of molecules into ordered supramolecular structures.

Role of Hydrogen Bonding in Aggregate Stabilization

Hydrogen bonding is a crucial directional interaction that plays a significant role in the self-assembly and stabilization of this compound aggregates. researchgate.netfiveable.meresearchgate.net The formation of vesicles in sodium monothis compound (SDP)/n-pentanol/water systems is attributed in part to the hydrogen bonds that form between SDP molecules. researchgate.net This interaction is considered a key factor in the micelle formation process as well. researchgate.net

The phosphate head group can act as both a hydrogen bond donor and acceptor, facilitating the formation of networks that stabilize the entire aggregate structure. researchgate.netrsc.org This capacity for hydrogen bonding, alongside other non-covalent forces, provides the necessary stability for the formation of complex structures like vesicles and contributes to their structural integrity. researchgate.net An extended network of hydrogen bonds, combined with ion-pair interactions, is thought to order the membrane interface and stabilize phosphate-based vesicles. researchgate.net

Contribution of Ion-Pair Interactions in Supramolecular Architectures

Ion-pair interactions are fundamental to the formation and stability of the supramolecular structures of this compound. The anionic phosphate headgroup of this compound facilitates strong electrostatic interactions with various counterions. These interactions are critical in dictating the mesoscopic organization of self-assembled films. semanticscholar.org The process of charge neutralization by counterions is a key factor in the self-assembly of numerous biological supramolecular structures. unlp.edu.ar

Mixed Aggregate Systems Involving this compound

Co-aggregation with Other Amphiphiles (e.g., 1-dodecanol)

The co-aggregation of this compound with other amphiphiles, such as the fatty alcohol 1-dodecanol, results in mixed systems with enhanced stability and distinct morphological features compared to pure this compound assemblies. The addition of 1-dodecanol to a this compound system has been shown to enhance vesicle formation and stability, particularly in alkaline pH conditions. researchgate.netresearchgate.net This enhancement is attributed to the potential for hydrogen bonding between the hydroxyl group of 1-dodecanol and the deprotonated this compound molecules. biorxiv.org

Below is a table summarizing the effects of 1-dodecanol on this compound aggregation:

Property This compound Alone This compound with 1-dodecanol Source
Vesicle Stability Forms vesicles over a wide pH range (2-10). Enhanced vesicle formation and stability, especially at alkaline pH. biorxiv.orgresearchgate.net
Membrane Packing Generally more ordered. Decreased overall packing in mixed membranes. biorxiv.org
Thermostability Less stable at elevated temperatures. More stable at elevated temperatures compared to fatty acid membranes. biorxiv.org

| Interaction | Self-aggregation driven by hydrophobic and electrostatic interactions. | Hydrogen bonding between 1-dodecanol and this compound headgroups. | biorxiv.org |

Complexation with Other Chemical Species (e.g., Cholic Acid)

This compound can form complex aggregates with bile acids like cholic acid, which are polyhydroxylated steroidal acids derived from cholesterol. mdpi.commdpi.com Cholic acid is an amphiphilic molecule with a rigid steroidal structure, making it an ideal component for building novel supramolecular structures. researchgate.net The complexation is driven by interactions between the different molecular components.

While direct studies on this compound-cholic acid complexes are not extensively detailed in the provided search results, the principles of such interactions can be inferred from the behavior of similar systems, like those involving dodecylphosphocholine (B1670865) (DPC) and cholic acid. nih.gov In these mixed micelles, cholic acid molecules position themselves between the phospholipid molecules, with their hydroxyl groups facing the aqueous phase and their hydrophobic methyl groups buried within the hydrocarbon core of the micelle. nih.govresearchgate.net The stability of these mixed aggregates is significantly influenced by hydrogen bonding between the cholic acid molecules and the headgroups of the phospholipid, as well as among the cholic acid molecules themselves. nih.gov The shape of these mixed micelles can vary from spherical to prolate, with the geometry becoming more deviated from spherical as the ratio of cholic acid to the phospholipid increases. nih.govresearchgate.net

The table below outlines the general roles of the components in such a mixed system:

Component Structural Feature Role in Complexation
This compound Flexible alkyl chain with an anionic phosphate headgroup. Provides the primary surfactant framework and electrostatic interaction sites.

| Cholic Acid | Rigid, polyhydroxylated steroidal structure. researchgate.net | Acts as a co-surfactant, influencing packing, geometry, and stability through hydrogen bonding and hydrophobic interactions. nih.gov |

Interfacial Chemistry and Adsorption Phenomena of Dodecylphosphate

Formation of Self-Assembled Monolayers (SAMs) on Solid Surfaces

Dodecylphosphate molecules have been shown to spontaneously organize into densely packed, self-assembled monolayers (SAMs) on a variety of solid substrates. researchgate.netresearchgate.net This process typically involves immersing the substrate in an aqueous solution containing the ammonium (B1175870) salt of this compound. researchgate.net The resulting SAMs are characterized by a high degree of molecular order and can significantly alter the physicochemical properties of the surface. ethz.ch

The formation of this compound SAMs on metal and metal oxide surfaces is driven by the strong affinity between the phosphate (B84403) headgroup and the surface. acs.orgresearchgate.net This interaction leads to the chemisorption of the this compound molecules, creating a stable and well-defined organic layer. researchgate.net The process is a type of surface complexation reaction where the phosphate group acts as a ligand, binding to the metal ions on the oxide surface. conicet.gov.ar

The primary attachment mechanism involves the interaction of the phosphate headgroup with the metal oxide surface. researchgate.netresearchgate.net On titanium dioxide (TiO₂), this interaction is believed to result in the formation of covalent Ti-O-P bonds. researchgate.net This strong covalent linkage is a key factor in the stability of the resulting monolayer. researchgate.netprinceton.edu The bonding can be described as a complex coordination between the phosphate group and the surface metal cations. researchgate.net While the exact nature of the bonding can vary, it generally involves the displacement of surface hydroxyl groups by the phosphate headgroup. researchgate.net In a phosphate group, the phosphorus atom is bonded to four oxygen atoms in a tetrahedral geometry. libretexts.org When a phosphate ester forms, the non-bridging P-O bonds have a higher bond order than the bridging P-O bonds. libretexts.orgrevisiondojo.com

The composition of the substrate plays a crucial role in the formation and properties of this compound SAMs.

Titanium and Titanium Oxide: this compound readily forms dense and hydrophobic SAMs on both smooth and rough titanium and titanium oxide surfaces. researchgate.net These monolayers are formed by dipping the substrates in aqueous solutions of this compound ammonium salts. researchgate.net The phosphate headgroups attach to the surface, leaving the dodecyl chains oriented outwards. researchgate.net

Aluminum and Aluminum Oxide: SAMs of this compound have been successfully formed on anodized aluminum (Al₂O₃). acs.org The adsorption of sodium dodecyl phosphate on aluminum oxide has been shown to be strong and can form bilayer structures. researchgate.net This strong adsorption is effective in inhibiting the oxidation of aluminum particles even at partial surface coverage. researchgate.net The interaction is primarily electrostatic between the phosphate anions and the positively charged aluminum oxide surface. mdpi.com

Indium Tin Oxide (ITO): this compound spontaneously forms SAMs on indium tin oxide (ITO), a transparent electronic material. researchgate.net The formation of these monolayers has been confirmed by various surface characterization techniques. researchgate.net The interaction is believed to occur between the phosphate headgroup and the indium and/or tin cations on the ITO surface. researchgate.net The unique optoelectronic properties of ITO make it a valuable substrate for studying the electrical characteristics of SAMs. nih.gov

This compound SAMs have also been successfully formed on other metal oxides like tantalum oxide (Ta₂O₅), niobium oxide (Nb₂O₅), and zirconium oxide (ZrO₂). acs.org However, under similar conditions, SAM formation does not occur on silica (B1680970) surfaces. acs.org

Surface roughness has a significant impact on the formation and resulting properties of this compound SAMs. researchgate.netiastate.edu While SAMs can form on both smooth and rough surfaces, the topography of the substrate influences the ordering of the monolayer and its wetting characteristics. researchgate.net

Substrate ConditionEffect on SAMsReference
Smooth TitaniumDensely packed, ordered monolayers researchgate.net
Rough TitaniumModified wetting, increased hydrophobicity and hysteresis researchgate.net
Rough General SurfacesPotential for more disordered SAMs with more defects iastate.eduresearchgate.net

A key application of this compound SAMs is the precise control of interfacial tension and wetting properties of surfaces. researchgate.netacs.org By forming a this compound SAM, a hydrophilic metal oxide surface can be transformed into a highly hydrophobic one. acs.org

The advancing water contact angle, a measure of hydrophobicity, can be tailored by co-depositing this compound with other molecules. For example, by mixing this compound with hydroxy-terminated dodecyl phosphate in the self-assembly solution, the water contact angle on a titanium surface can be precisely controlled over a wide range. researchgate.net This ability to tune surface wettability is crucial for applications where specific interactions with liquids are required. specialchem.com The formation of a uniform monolayer is essential for achieving consistent and predictable wetting behavior. mpg.de

SAM CompositionAdvancing Water Contact Angle on Flat TitaniumReference
Pure this compound (methyl-terminated)~110° researchgate.net
Pure Hydroxy-terminated this compound~55° researchgate.net
Mixed this compound and Hydroxy-terminated this compound55° - 110° (Tunable) researchgate.net

The formation and removal of this compound SAMs can be controlled by applying an electrical potential, particularly on conductive substrates like indium tin oxide (ITO). researchgate.net The presence of an electric field can increase the amount of this compound adsorbed on the ITO surface. researchgate.net

Conversely, applying a sufficiently high anodic electrical stimulus can lead to the desorption of the monolayer. researchgate.net For instance, an applied potential of 1800 mV resulted in the exponential loss of the this compound monolayer from an ITO surface. researchgate.net This electrically stimulated adsorption and desorption offer a dynamic way to switch the physicochemical properties of a surface, opening up possibilities for applications in areas like switchable surfaces for microarrays. researchgate.netlib4ri.ch

Electrical Stimulus on DDPO4 SAM on ITOObservationReference
Application of an electric fieldIncreased amount of adsorbed this compound researchgate.net
Anodic potential of 1800 mVExponential loss of the monolayer (desorption) researchgate.net
Phosphate Headgroup Attachment and Bonding Modes (e.g., Ti-O-P Bonds)

Control of Interfacial Tension and Wetting Properties via SAMs

Adsorption on Mineral Surfaces for Flotation Applications

This compound is an effective collector in the flotation of various minerals due to its ability to selectively adsorb onto mineral surfaces, rendering them hydrophobic. researchgate.netmdpi.com The mechanism of adsorption is highly dependent on the specific mineral's surface chemistry and the solution conditions.

Adsorption Mechanism on Silicate (B1173343) Minerals (e.g., Kaolinite)

The adsorption of this compound onto silicate minerals like kaolinite (B1170537) has been a subject of detailed study. Kaolinite possesses two distinct crystal surfaces: the (001) surface, which is an alumina (B75360) octahedral layer, and the (001̅) surface, a silica tetrahedral layer. researchgate.net

Research combining experimental methods and Density Functional Theory (DFT) calculations has revealed that the adsorption of this compound (DPA) and its corresponding acid form, dodecyl phosphoric acid (DDPA), is significantly stronger on the (001) alumina surface compared to the (001̅) silica surface. researchgate.net This preferential adsorption is attributed to the formation of strong hydrogen bonds between the phosphate headgroup and the hydroxyl groups on the alumina surface. researchgate.net Specifically, DDPA can form effective hydrogen bonds on both kaolinite surfaces, whereas DPA primarily forms strong hydrogen bonds on the (001) surface. researchgate.net

The adsorption energy of DPA on the (001) surface of kaolinite has been calculated to be lower than -81.1814 kJ/mol, indicating a strong and spontaneous interaction. researchgate.net This strong adsorption onto the alumina surface is a key factor in the selective flotation of kaolinite from other minerals like quartz. researchgate.netresearchgate.net

Adsorption Mechanism on Carbonate Minerals (e.g., Magnesite, Smithsonite)

In the flotation of carbonate minerals, this compound acts as an effective collector for both magnesite and dolomite (B100054) through chemical adsorption. researchgate.net The phosphate headgroup interacts with the metal cations (e.g., Mg²⁺) on the mineral surface.

For magnesite, the adsorption of this compound is influenced by the pH of the solution. In the pH range of 6-11, the dominant species of dodecyl phosphate is [HPO4]²⁻. researchgate.net However, the surface of magnesite in this pH range is typically negative, which is not conducive to the adsorption of anionic collectors. journalssystem.com Despite this, studies have shown that a mixed collector system of sodium oleate (B1233923) and dodecyl phosphate can effectively separate magnesite from other minerals like hornblende. journalssystem.com The mixed collector appears to enhance the selective adsorption on the magnesite surface. journalssystem.com

The adsorption process is considered to be spontaneous and stable, which supports the use of alkyl phosphates for the selective flotation of magnesite from other carbonate minerals. researchgate.net

Selective Adsorption Behavior in Mixed Mineral Systems

The selective adsorption of this compound is crucial for the successful separation of minerals in a mixed system. A notable example is the separation of kaolinite from quartz. researchgate.net

Flotation experiments have demonstrated that at reagent concentrations below 1 mmol/L, dodecyl phosphoric acid (DPA) shows a significant difference in recovery performance between kaolinite and quartz. researchgate.netresearchgate.net DPA is more likely to selectively adsorb on the surface of kaolinite than on quartz. researchgate.net In a mixed mineral system of kaolinite and quartz, the selective adsorption of DPA onto kaolinite is more pronounced for mineral particle sizes between 75-125 μm. researchgate.netresearchgate.net This selectivity is consistent with theoretical results from DFT calculations, which show stronger adsorption on the kaolinite surface. researchgate.net

The ability of this compound to selectively adsorb onto specific mineral surfaces while having minimal interaction with others is the fundamental principle behind its application as a collector in froth flotation.

Surface-Active Properties in Solution

As a surfactant, this compound exhibits properties that alter the behavior of aqueous solutions at interfaces. These properties are essential for processes like foaming and wetting.

Surface Tension Reduction Capabilities

Surfactants, by their nature, reduce the surface tension of a liquid, such as water. brighton-science.com The this compound molecule has a hydrophilic phosphate head and a hydrophobic dodecyl tail. nih.gov When introduced into water, these molecules arrange themselves at the air-water interface, with the hydrophobic tails oriented towards the air and the hydrophilic heads in the water. njchm.com This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a reduction in surface tension. njchm.com

Foaming and Wetting Abilities

The surface-active nature of this compound also imparts foaming and wetting capabilities to its aqueous solutions. worldscientific.com

Foaming refers to the formation of stable bubbles. Surfactants like this compound can stabilize foams by forming a film around the air bubbles, which reduces the surface tension and prevents the bubbles from coalescing. wikipedia.org While specific studies on the foaming properties of this compound alone were not detailed in the provided search results, related compounds like bis-phosphate surfactants have been shown to possess good foaming ability. researchgate.net

Wetting is the ability of a liquid to spread over a solid surface. By reducing the surface tension of the water, this compound solutions can wet surfaces more effectively than water alone. brighton-science.com This property is beneficial in applications where uniform coverage of a surface by an aqueous solution is desired. knowde.com For instance, improved wetting can enhance the contact between a collector and a mineral surface in flotation.

Interactions of Dodecylphosphate with Other Chemical Species and Materials

Interaction with Polymeric Systems

The interaction of dodecylphosphate (DDP) with polymers is significantly influenced by the polymer's chemical structure, particularly its charge and hydrophilicity. DDP can act as a surfactant that associates with polymer chains, leading to the formation of complex assemblies and modification of polymer properties.

This compound can alter the partitioning behavior of polymers between different phases. The partition coefficient (logP) is a measure of a solute's hydrophobicity, and its modulation by DDP is particularly evident in systems containing amphiphilic copolymers. For instance, the interaction between DDP and cationic amphiphilic polymers can influence how these polymers distribute themselves in an aqueous environment.

Research on amphiphilic copolymers bearing different cationic groups reveals the nuanced role of DDP. The logP of a polymer with primary ammonium (B1175870) groups, which can engage in both electrostatic and hydrogen bonding with DDP, is more significantly affected by the presence of the anionic phosphate (B84403). nih.gov Conversely, the logP of a polymer with quaternary ammonium groups, where the interaction is primarily electrostatic, is less impacted by DDP. nih.gov This suggests that the nature of the interaction directly influences the extent to which DDP can modify the polymer's hydrophobic character and its partitioning. nih.gov

The phosphate headgroup of this compound is a key site for non-covalent interactions with polymeric systems. These interactions are often a combination of electrostatic forces and hydrogen bonding, especially with polymers that possess complementary functional groups. nih.govresearchgate.netnih.gov

Amphiphilic copolymers containing primary amine groups have been shown to engage in both electrostatic attraction and hydrogen bonding with the anionic phosphate groups of DDP. nih.gov This dual interaction is considered stronger than electrostatic forces alone and facilitates a more significant complexation between the polymer and the surfactant. nih.gov The formation of these polyelectrolyte-surfactant complexes is driven by the strong attraction between the positively charged amine groups on the polymer and the negatively charged phosphate groups on DDP. semanticscholar.org This complexation can lead to the formation of ordered, mesostructured materials with distinct properties. semanticscholar.org Studies on other amphiphilic copolymers, such as those containing diphenylalanine, have also highlighted the critical role of hydrogen bonding and aromatic interactions in stabilizing assembled structures in aqueous environments. chemrxiv.org

The table below summarizes the types of interactions observed between this compound and various functional groups on polymers.

Polymer Functional GroupPrimary Interaction with this compoundObserved EffectSource
Primary AmmoniumElectrostatic & Hydrogen BondingEnhanced complexation, significant modulation of polymer properties. nih.gov
Quaternary AmmoniumElectrostaticWeaker complexation compared to primary amines. nih.gov
Amide (in hydrophilic monomers)Hydrogen BondingCan disrupt internal structures formed by other polymer moieties. chemrxiv.org

Modulation of Polymer Partition Coefficients

Complexation and Extraction Chemistry

This compound and its derivatives are effective agents in the field of liquid-liquid extraction and complexation of metal ions. The phosphate group acts as a potent binding site, enabling the formation of stable complexes with various metal cations, which can then be selectively extracted from aqueous solutions into an organic phase.

Chelation is a process where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure called a chelate. ebsco.comlibretexts.org this compound derivatives have been designed as chelating agents for various metal ions, including divalent and trivalent species, as well as actinides like uranium(VI). cas.cz

A synthesized derivative, triethylene glycol bis(n-dodecyl phosphate), has been investigated for its ability to extract a range of metal ions such as Eu(III), Am(III), and various divalent metals. cas.cz The extraction process involves the formation of specific complexes in the organic phase, with compositions like M(II)(HA)₂ and M(III)(HA)A, as determined by slope analysis and mass spectrometry. cas.cz

In the context of uranium extraction, this compound-based extractants have shown effectiveness in complexing the uranyl ion (UO₂²⁺). researchgate.net Studies reveal that the polyoxygenated chain in these extractant molecules participates in the coordination of the U(VI) ion. researchgate.net The general stoichiometry of the extracted complex is often represented as UO₂(NO₃)₂Lₘ, where 'L' is the extractant molecule and 'm' is the number of molecules coordinated to the uranyl cation. researchgate.net The ability of such ligands to coordinate in the equatorial plane of the UO₂²⁺ ion is crucial for forming stable complexes. nih.govosti.gov

The table below lists some metal ions and the composition of the complexes they form with triethylene glycol bis(dodecyl phosphate) (H₂A) in the organic phase.

Metal IonProposed Complex CompositionSource
Divalent Metals (M(II))M(II)(HA)₂ cas.cz
Trivalent Metals (M(III))M(III)(HA)A cas.cz
Uranium (VI) (as UO₂²⁺)UO₂(NO₃)₂Lₘ (m=1.5 or 2) researchgate.net

Synergistic extraction occurs when the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction efficiencies. This phenomenon is often exploited to enhance the separation of metal ions.

In systems involving this compound derivatives for the extraction of uranium(VI), a significant synergistic effect has been observed. researchgate.net The addition of a secondary extractant, such as di-n-butylphosphoric acid, to a system containing a this compound-based compound was found to increase the distribution ratio of U(VI) by a factor of 100. researchgate.net Similarly, combinations of dialkylphosphoric acids like D2EHPA with neutral organophosphorus compounds such as tri-n-butyl phosphate (TBP) are well-known synergistic systems. osti.gov The enhancement is attributed to the formation of a mixed-ligand complex that is more readily extracted into the organic phase. This allows for more efficient extraction from low-grade aqueous solutions or systems that are otherwise difficult to process. osti.gov

Chelation and Coordination with Metal Ions (e.g., U(VI))

Role in Nanoparticle Fabrication and Crystallization

This compound plays a significant role as a surfactant or templating agent in the synthesis and crystallization of nanoparticles. lbl.govmdpi.comrsc.org Its amphiphilic structure allows it to form micelles in solution, which can serve as nanoreactors or templates to control the size, morphology, and crystallinity of the resulting nanoparticles.

Specifically, anionic this compound micelles have been successfully used in the synthesis of nanocrystalline hydroxyapatite (B223615) (HAp), a key material in biomedical applications. nih.govnih.gov In this process, the this compound micelle system acts as a template, guiding the formation of HAp nanoparticles. nih.gov The concentration of the surfactant during synthesis is a critical parameter that influences the final properties of the nanoparticles. nih.gov Using a surfactant concentration near the critical micelle concentration has been shown to produce HAp nanoparticles with a high surface area and a porous, less agglomerated morphology. nih.gov

Beyond templating, this compound can also function as a surfactant additive during polymerization processes to create nanostructured materials. For example, it has been used as an oil-soluble surfactant during the interfacial polymerization of polyamide membranes. mdpi.com Its presence facilitates the formation of a thinner and more uniform active layer with a narrower pore size distribution, enhancing the performance of the resulting nanofiltration membrane. mdpi.com

Micelle-Templated Synthesis of Inorganic Nanoparticles (e.g., Hydroxyapatite)

This compound plays a crucial role as a templating agent in the synthesis of inorganic nanoparticles, particularly hydroxyapatite (HAp), a primary component of bone. acs.orgwikipedia.org The process leverages the self-assembly of this compound molecules into micelles in an aqueous solution. These micelles act as nanoreactors or templates, directing the nucleation and growth of HAp crystals.

The synthesis typically involves the precipitation of HAp from aqueous solutions of calcium nitrate (B79036) and phosphoric acid in the presence of this compound micelles. acs.org The concentration of this compound is a critical parameter influencing the final properties of the HAp nanoparticles. acs.orgnih.gov Research has shown that a surfactant concentration near the critical micelle concentration (CMC) results in nanoparticles with the highest surface area and a porous, less agglomerated morphology. acs.orgnih.gov This is because at the CMC, the micelles are well-formed and can effectively template the HAp formation.

The morphology and size of the resulting HAp nanoparticles can be controlled by adjusting the synthesis conditions. For instance, studies have reported the formation of HAp nanoparticles with platelet morphology and sizes ranging from 60 to 80 nm using a dodecyl phosphate micelle system. acs.org The use of this compound as a surfactant has been shown to be effective in producing phase-pure nanocrystalline hydroxyapatite. acs.org Other research has also highlighted the use of anionic dodecyl phosphate micelles in the precipitation process for preparing HAp nanoparticles. nih.govtandfonline.com

Table 1: Influence of this compound Concentration on Hydroxyapatite Nanoparticle Properties

This compound Concentration (M) Resulting HAp Nanoparticle Characteristics Reference
0.02 Highest surface area (52 m²/g), platelet morphology, size 60-80 nm acs.org

Transformation Reactions with Calcium Salts

This compound interacts with calcium salts, leading to transformation reactions that are particularly relevant in simulated biological environments. These reactions can result in the formation of hydroxyapatite, a process of significant interest for bone-mimetic materials.

Calcium this compound (CaDoP) can transform into hydroxyapatite (HAp) in a simulated body fluid (SBF), which mimics the ion concentrations of human blood plasma. tandfonline.com While CaDoP itself has very low solubility, it can induce the formation of HAp on its surface when immersed in SBF. tandfonline.com This suggests that CaDoP can act as a precursor for HAp formation in a biological-like environment.

The transformation process is often mediated by enzymes like alkaline phosphatase (ALP), which is present in human serum. tandfonline.commdpi.com ALP hydrolyzes the phosphate esters, releasing inorganic phosphate ions that can then react with calcium ions to form HAp. tandfonline.commdpi.com Although CaDoP does not show a strong response to ALP in terms of bulk transformation detectable by X-ray diffraction, morphological observations reveal the formation of hemispherical precipitates characteristic of HAp on the surface of CaDoP crystals in SBF. tandfonline.com This indicates that CaDoP can be considered a bioresponsive ceramic. tandfonline.comresearchgate.net

Notably, the formation of apatite on other calcium phosphate ceramics, like α-tricalcium phosphate (α-TCP), can be influenced by surface modification with dodecyl phosphate. However, apatite formation was not observed on α-TCP modified with dodecyl phosphate, which is attributed to the low solubility of the resulting calcium this compound/calcium phosphate composites. mdpi.com

The kinetics of the transformation of calcium salts of phosphate esters into hydroxyapatite are influenced by the structure of the phosphate ester. tandfonline.com For a series of calcium salts of linear alkyl phosphate esters, the transformation rate in SBF modified with alkaline phosphatase (ALP) decreases as the length of the alkyl chain increases. tandfonline.comresearchgate.net

The rate-determining step of the transformation process can also change with the alkyl group size. For salts with smaller alkyl groups, the dissolution of the salt is the rate-determining step. However, for those with larger alkyl groups, like this compound, the hydrolysis of the phosphate ester by ALP becomes the rate-determining step. tandfonline.comresearchgate.net This is due to the lower solubility of calcium this compound. tandfonline.com

Table 2: Factors Influencing the Transformation of Calcium this compound to Hydroxyapatite

Factor Influence on Transformation Rate-Determining Step Reference
Alkaline Phosphatase (ALP) Mediates hydrolysis of phosphate ester, promoting HAp formation Hydrolysis of the phosphate ester tandfonline.comresearchgate.net
Alkyl Chain Length Longer chain (dodecyl) leads to a slower transformation rate Hydrolysis of the phosphate ester tandfonline.comresearchgate.net

Hydroxyapatite Formation from Calcium this compound in Simulated Biological Environments

Synergistic Interactions in Chemical Mixtures

This compound can exhibit synergistic interactions when present in chemical mixtures, meaning the combined effect of the chemicals is greater than the sum of their individual effects. researchgate.netplos.org This is a critical consideration in various applications, including pest control and environmental toxicology.

For instance, in a study investigating the toxicity of chemical mixtures to the bivalve macrofouler Corbicula fluminea, synergistic interactions were observed between the organophosphate dichlorvos (B1670471) and sodium dodecyl phosphate (incorrectly named in the source, likely referring to a this compound-containing compound). nih.gov This synergistic effect was observed in the inhibition of cholinesterase (ChE) activity. nih.gov The validation of these in vitro findings in vivo demonstrated an increased mortality rate of the target organism, highlighting the potential for creating more effective control methods by utilizing such synergistic combinations. nih.gov

The mechanisms behind synergistic interactions can be complex and may involve the interference of one chemical with the metabolic degradation of another. plos.org While the specific mechanisms for all this compound-containing mixtures are not always elucidated, the observed synergy underscores the importance of evaluating the effects of chemical mixtures rather than just individual components. nih.govbeyondpesticides.org

Theoretical and Computational Studies of Dodecylphosphate

Molecular Dynamics (MD) Simulations of Aggregate Structures

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules over time, providing detailed insights into the structure and dynamics of dodecylphosphate aggregates. These simulations model the interactions between individual atoms, allowing for the observation of complex processes such as the formation of membranes and micelles, the movement of molecules within these structures, and the intricate network of hydrogen bonds that stabilize them. nih.govnih.gov

Modeling Bilayer Membranes and Micelles

MD simulations have been instrumental in describing the properties of this compound in forming both planar bilayer membranes and spherical micelles. nih.gov These simulations show that this compound can serve as a simple model for more complex phospholipid amphiphiles found in biological systems. nih.gov The GROMOS96 united-atom model, utilizing the 43A2 force-field parameter set, has been shown to yield properties that are in good agreement with experimental data for these systems. nih.gov

The stability of these aggregates is highly dependent on environmental conditions such as pH. At low pH, hydrogen bonding plays a significant role in stabilizing bilayer structures. nih.gov In contrast, micelles are energetically favored at high pH where such hydrogen bonding is less prevalent. nih.gov Simulations also reveal that the aggregation behavior is influenced by the presence of other molecules. For instance, in mixed micelles with cholic acid, the size and aggregation numbers of the mixed micelles show a linear dependence on the concentration of cholic acid. researchgate.net

Simulation of Amphiphile and Counterion Diffusion within Aggregates

The mobility of this compound molecules and their associated counterions within aggregates is a key aspect of their dynamic nature, which can be quantified through MD simulations. nih.gov These simulations provide estimates for the diffusion coefficients of the amphiphiles within both bilayer and micellar structures. The movement of counterions, which are ions that balance the charge of the phosphate (B84403) head groups, is also tracked to understand their distribution and interaction with the aggregate surface. nih.gov

The simulation time scale, while often too short to capture the complete transition between different aggregate types, allows for a detailed analysis of the structural, dynamical, and energetic differences between various simulated conditions. xirrus.ch This provides valuable insights into the forces and interactions that govern the association and structure of these single-chain phospholipid assemblies. xirrus.ch

Analysis of Hydrogen Bond Lifetimes in Aggregates

Hydrogen bonds are crucial for the structure and stability of many molecular systems, including this compound aggregates. MD simulations allow for the detailed analysis of these bonds, including their lifetimes. nih.gov The lifetime of a hydrogen bond is determined by calculating the time autocorrelation function of its existence. mdanalysis.orgbioexcel.eu This analysis can distinguish between continuous and intermittent hydrogen bonds, allowing for small fluctuations in bond distance and angle. mdanalysis.org

In this compound aggregates, hydrogen bonds exist between the amphiphile molecules themselves and between the amphiphiles and surrounding water molecules. nih.gov The lifetimes of these hydrogen bonds can be estimated from simulation trajectories. nih.gov For example, at low pH, the stability of this compound bilayers is enhanced by intermolecular hydrogen bonding. nih.gov The analysis of hydrogen bond dynamics, when combined with energetic calculations, provides a comprehensive picture of the interactions that stabilize these aggregates. chemrxiv.org

Simulating Adsorption Behavior at Liquid/Solid Interfaces

MD simulations are an effective method for investigating the adsorption mechanism of surfactants like this compound at liquid/solid interfaces. mdpi.com These simulations can reveal the interaction behavior and dynamic characteristics of the adsorption process. mdpi.com For instance, simulations of this compound on a kaolinite (B1170537) surface show how the molecules orient themselves, with the polar phosphate heads interacting with the surface and the non-polar dodecyl chains extending into the liquid phase. researchgate.net

The process of adsorption often involves the depletion of water molecules at the interface, which imparts hydrophobicity to the surface. mdpi.com Simulations can model the formation of surfactant layers, including monolayers and bilayers, on various solid substrates. mdpi.comresearchgate.net The morphology of the adsorbed layer can be influenced by factors such as the nature of the solid surface and the presence of other ions in the solution. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for elucidating the details of chemical bonding and interaction energies, providing a deeper understanding of the adsorption of this compound at a molecular level.

Elucidation of Adsorption Configurations and Energies

DFT calculations have been employed to study the adsorption of this compound onto mineral surfaces like kaolinite. researchgate.netjournalssystem.com These calculations can determine the most stable adsorption configurations and the corresponding adsorption energies. researchgate.net For the this compound-kaolinite system, it was found that the adsorption energy is significantly stronger on the (001) surface compared to the (00-1) surface. researchgate.netjournalssystem.com

The analysis of Mulliken bond populations and differential electron density provides insights into the nature of the chemical bonds formed upon adsorption. researchgate.net In the case of this compound on kaolinite, strong hydrogen bonds are formed between the phosphate group and the surface. researchgate.netjournalssystem.com DFT calculations can also account for van der Waals forces, which are crucial for accurately describing the stability of adsorbed molecules on surfaces. tcpunilu.com The calculated adsorption energies can then be correlated with experimental observations, such as flotation performance in mineral processing. researchgate.netjournalssystem.com

Below is a data table summarizing the adsorption energies of this compound (DPA) on the (001) surface of kaolinite at different adsorption sites, as determined by DFT calculations.

Adsorption SiteAdsorption Energy (kJ/mol)
H1-1-81.1814
H1-2-105.327
H1-3-121.876
H2-1-118.765
H2-2-135.492
H2-3-149.631
H3-1-152.375
H3-2-140.112
H3-3-128.994

Table 1: Adsorption energies of this compound (DPA) on the (001) surface of kaolinite at various adsorption sites, calculated using Density Functional Theory. Data sourced from Peng et al. (2025). researchgate.net

Analysis of Differential Electron Density and Charge Transfer

Theoretical studies utilizing Density Functional Theory (DFT) have provided detailed insights into the electronic interactions between this compound (DPA) and mineral surfaces. Analysis of differential electron density is a key component of these studies, illustrating the redistribution of electrons upon adsorption. In this analysis, regions of electron accumulation and electron depletion are visualized, revealing the nature of the chemical bonds formed.

When this compound adsorbs onto a surface like kaolinite, a notable transfer of electrons occurs. mdpi.com Differential electron density maps show that for DPA, electron accumulation (represented by blue areas) and electron consumption (yellow areas) are evident, signifying electron transfer between the molecule and the surface. mdpi.com This transfer is crucial for the stability of the adsorbed configuration. nih.gov

Mulliken charge transfer analysis further quantifies these electronic shifts. Studies have calculated the change in charge on individual atoms of the this compound molecule and the surface atoms upon adsorption. For instance, when DPA adsorbs on the (001) surface of kaolinite, the double-bonded oxygen atom (O74) in the phosphate group gains approximately 0.04e, while a single-bonded oxygen atom (O73) loses 0.02e. nih.gov Concurrently, atoms on the kaolinite surface also experience charge changes; for example, an oxygen atom (O31) on the surface gains 0.02e. nih.gov This electron transfer between the atoms of the this compound and the surface atoms facilitates the formation of hydrogen bonds, which are critical for the stable adsorption of the reagent. nih.gov

The table below summarizes the Mulliken charge transfer for key atoms in the this compound (DPA) and Dodecyl Phosphoric Acid (DDPA) system upon adsorption on a kaolinite surface, as an illustrative example of the charge redistribution that occurs.

MoleculeAtomSurfaceCharge Before Adsorption (e)Charge After Adsorption (e)Charge Transfer (e)
DPAO74 (double bond)(001)-0.45-0.41+0.04
DPAO73 (single bond)(001)-0.61-0.63-0.02
KaoliniteH33(001)0.420.17-0.25
KaoliniteO31(001)-0.90-0.88+0.02
DDPAO145 (double bond)(001)-0.47-0.50-0.03
DDPAO146 (single bond)(001)-0.58-0.54+0.04

Data sourced from a study on kaolinite surfaces. nih.gov The specific atom numbering (e.g., O74) is based on the computational model used in the source study.

Investigation of Bonding Modes on Oxide Surfaces (e.g., mono-, bi-, tridentate)

The interaction of the phosphate headgroup of this compound with metal oxide surfaces is a critical factor in the formation of self-assembled monolayers (SAMs). The specific manner in which the phosphate group anchors to the surface is known as its bonding mode. Theoretical and experimental studies have identified several possible coordination modes, primarily monodentate, bidentate, and tridentate bonding. acs.orgnih.gov

The binding is generally understood to occur through direct coordination between the oxygen atoms of the phosphate group and the metal cations on the oxide surface. acs.org The specific bonding mode that dominates depends on various factors, including the nature of the metal oxide, the surface chemistry, and the conditions of monolayer formation. ceon.rs

Monodentate Bonding : In this mode, one oxygen atom from the phosphate headgroup forms a bond with a metal site on the surface. This can occur via the condensation of a P-OH group with a surface M-OH group, forming a P-O-M bridge and a water molecule. ceon.rsuv.mx

Bidentate Bonding : Here, two oxygen atoms from the phosphate group bind to the surface. This can happen in two ways: a chelating mode, where both oxygens bind to the same metal atom, or a bridging mode, where they bind to two different metal atoms. The potential for bidentate binding has been suggested as a mechanism that facilitates the formation of densely packed layers. acs.org

Tridentate Bonding : In this configuration, three oxygen atoms from the phosphate group are involved in bonding with three metal atoms on the substrate surface. Infrared spectroscopy studies on titania surfaces have suggested that tridentate bonding can be the dominant mode, as indicated by the absence of P=O bond signals. nih.gov However, the same studies also noted the presence of residual P-OH groups, suggesting that partial bidentate bonding may also occur. nih.gov

The formation of these chemical bonds, such as the P-O-Al bond on aluminum oxide surfaces, is a key step that follows initial hydrogen bonding interactions and leads to a stable, self-assembled film. uv.mx The ability of this compound to adopt these various bonding modes allows it to form well-ordered and dense monolayers on a variety of transition metal oxide surfaces, including titanium oxide (TiO₂), tantalum oxide (Ta₂O₅), and niobium oxide (Nb₂O₅). acs.org

Quantum Chemical Calculations and COSMO-RS Methods

Quantum chemical calculations are fundamental tools for investigating the behavior of molecules like this compound at a sub-atomic level. mdpi.com Methods such as Density Functional Theory (DFT) are widely used to model the electronic structure and geometry of molecules and to simulate their interactions with surfaces. mdpi.commdpi.com These calculations provide comprehensive information about molecular structure, which is essential for understanding and predicting the performance of reagents in interfacial systems. nih.govmdpi.com

A particularly powerful tool that builds upon quantum chemistry is the COnductor-like Screening Model for Real Solvents (COSMO-RS) . scm.comtaylorandfrancis.com COSMO-RS is a thermodynamic model that predicts the chemical potential of molecules in liquid mixtures based on the results of quantum mechanical calculations. ua.pt The method first calculates the electronic properties of an individual molecule placed in a virtual conductor, which creates a screening charge distribution on the molecule's surface (the σ-profile). taylorandfrancis.comchemrxiv.org This σ-profile essentially quantifies the polar electronic charge of the chemical structure on a polarity scale. rsc.org Then, using statistical thermodynamics, COSMO-RS calculates the interactions between these surface segments to predict a wide range of thermodynamic properties, such as activity coefficients, solubilities, and partition coefficients, without relying on empirical models like UNIFAC. scm.com

For amphiphilic molecules like this compound, COSMO-RS is highly valuable. It can predict how the molecule will behave in different solvent environments and at interfaces between different phases (e.g., liquid-liquid or solid-liquid). acs.orgchemrxiv.org For instance, the model can be used to screen for optimal solvents or solvent mixtures for a particular application, such as extraction or surface modification. nih.govscm.comnih.gov Although direct published applications of COSMO-RS to this compound are not prominent, the methodology is well-suited to study such systems, providing insights into the free energy of the molecule in various structured environments like micelles or at interfaces. chemrxiv.org

Estimation of Molecular Interactions and Charge Density Distributions

Quantum chemical calculations are instrumental in estimating the strength and nature of molecular interactions and in mapping the distribution of charge across a molecule. For this compound, these estimations are key to understanding its adsorption behavior on various substrates.

One of the primary outputs of these calculations is the adsorption energy, which quantifies the stability of the this compound molecule when it binds to a surface. DFT calculations have shown that the adsorption of this compound onto the (001) surface of kaolinite is a spontaneous and strong process, with calculated adsorption energies being significantly negative (e.g., lower than -81 kJ/mol). numberanalytics.com These energy calculations help identify the most stable adsorption configurations. numberanalytics.com

Charge density distribution provides a visual and quantitative picture of the electronic landscape of the molecule. The molecular electrostatic potential (MEP) map is a common way to visualize this distribution, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). uv.mx For this compound, the MEP map shows a high negative charge density around the oxygen atoms of the phosphate headgroup, which is the site of interaction with positively charged surface sites. uv.mx

Furthermore, Mulliken population analysis provides specific atomic partial charges, quantifying the charge on each atom. numberanalytics.com For this compound (DPA), the four oxygen atoms in the phosphate group carry significant negative charges (e.g., -0.659e, -0.603e), making the headgroup highly polar and reactive towards mineral surfaces. numberanalytics.com This detailed charge distribution information is crucial for understanding electrostatic interactions and hydrogen bonding, which govern the adsorption process.

Theoretical Basis for Reagent Design in Interfacial Systems

The design of effective reagents for interfacial systems, such as collectors in mineral flotation or agents for surface modification, is increasingly guided by theoretical and computational chemistry. acs.orgosti.gov Quantum chemical methods provide the fundamental principles for a rational, molecular-level design of reagents like this compound, moving beyond traditional trial-and-error approaches. ceon.rsresearchgate.net

The theoretical basis for reagent design rests on establishing a clear structure-property relationship. researchgate.net By calculating various molecular descriptors, chemists can predict a molecule's performance and selectivity for a specific application. Key theoretical concepts include:

Frontier Molecular Orbital (FMO) Theory : The interaction between a reagent and a surface is often governed by the reagent's Highest Occupied Molecular Orbital (HOMO) and the surface's Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between these orbitals and their spatial distribution indicates the reactivity and the potential for bond formation. Designing molecules with appropriate HOMO-LUMO characteristics is a core strategy for creating effective collectors. mdpi.com

Coordination Chemistry and Hard and Soft Acids and Bases (HSAB) Theory : The phosphate group of this compound acts as a ligand that can coordinate with metal ions on a mineral surface. nih.gov The principles of coordination chemistry help in designing reagents that can selectively chelate or bind to specific metal sites. mdpi.com The HSAB theory provides further guidance; for example, the phosphate group is a "hard base" and will preferentially bind with "hard acid" cations, such as rare earth element ions, enabling selective recovery. pnas.org

Electrostatic and Structural Matching : For effective adsorption, there must be a favorable match between the reagent's charge distribution and that of the surface. mdpi.com As seen in MEP maps, the negatively charged phosphate headgroup is attracted to positively charged sites on a mineral surface. uv.mx Additionally, the molecular structure can be tailored to increase steric hindrance, which can improve the selectivity of the reagent by physically blocking its adsorption on unintended surfaces. icm.edu.pl

By using these theoretical principles, it is possible to design novel reagents with enhanced selectivity and efficiency for specific interfacial applications, such as the use of this compound as a collector in the flotation of minerals like barite. icm.edu.pl This computational approach accelerates the development of new, high-performance chemicals for a wide range of industrial processes. ceon.rsosti.gov

Advanced Analytical Characterization Techniques in Dodecylphosphate Research

Spectroscopic Methods

Spectroscopy is a fundamental tool in the study of dodecylphosphate, offering insights from the atomic to the supramolecular level. Different spectroscopic methods are employed to probe specific aspects of the compound's chemical nature and behavior.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Adlayer Density

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, chemical states, and electronic structure of the top 5 to 10 nanometers of a material's surface. carleton.eduwikipedia.org The technique operates by irradiating a sample with X-rays, which causes the emission of photoelectrons. malvernpanalytical.comeag.com By analyzing the kinetic energy of these emitted electrons, researchers can identify the elements present and their bonding environments. malvernpanalytical.comcovalentmetrology.com

In this compound research, XPS is instrumental for analyzing self-assembled monolayers (SAMs) and adsorbed layers on various substrates. researchgate.netresearchgate.net For instance, studies have used XPS to monitor the electrically assisted formation and desorption of this compound adlayers on indium tin oxide (ITO) surfaces. researchgate.net Model calculations based on XPS intensity data allow for the quantification of the adlayer's chemical composition and the molecular surface density. researchgate.net Research on this compound SAMs on titanium has used XPS to determine an adlayer thickness of approximately 13 ± 1 Å. researchgate.net The technique confirms the adsorption of the hydrophobic this compound layer and is used to study changes in adlayer density under different conditions. researchgate.netresearchgate.net

Table 1: XPS Analysis of this compound Adlayers This table summarizes findings from XPS studies on this compound films on different substrates.

SubstrateThis compound TypeKey Findings from XPSReference
Indium Tin Oxide (ITO)This compound (DDPO4)Confirmed adsorption; enabled monitoring of electrically assisted desorption; quantified adlayer composition and surface density. researchgate.net
Titanium (Ti)This compound (DDPO4)Determined adlayer thickness to be 13 ± 1 Å. researchgate.net
Aluminium Oxide (Al₂O₃)Sodium Dodecyl Phosphate (B84403) (SDP)Used in conjunction with other techniques to study strong adsorption and film formation. researchgate.net

Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful analytical method that provides information about the vibrational states of molecules. upc.edu By measuring how a sample absorbs infrared light at different frequencies, FT-IR can identify the functional groups present in a molecule, offering a "molecular fingerprint". mdpi.comresearchgate.net This capability is essential for confirming the chemical structure of this compound and for studying the interactions between the phosphate headgroup and substrate materials. researchgate.net The technique helps in identifying the molecular composition and bonding within this compound films. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another cornerstone technique for molecular structure determination in solution. ebsco.comnih.gov It works by probing the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ³¹P) within a magnetic field, providing detailed information about the chemical environment, connectivity, and dynamics of atoms in a molecule. ebsco.comwikipedia.org In this compound research, multinuclear NMR is particularly effective. For example, ³¹P, ¹³C, and ¹H NMR spectroscopy have been used to definitively determine the product composition in mixtures containing mono(dodecyl) phosphate, phosphoric acid, and other related species. google.com NMR is also valued for its ability to probe the bulk of a system, providing statistically averaged quantitative data that complements surface-sensitive techniques.

UV-Vis Spectroscopy for Aggregation Studies

UV-Visible (UV-Vis) absorption spectroscopy is a technique used to measure the absorption of ultraviolet and visible light by a sample. In the context of this compound, it is a valuable tool for studying aggregation behavior. nii.ac.jp The formation of aggregates, such as micelles or vesicles, in a surfactant solution can be detected because these larger particles scatter light. thermofisher.com This light scattering manifests as an apparent absorption artifact across the UV-Vis spectrum. thermofisher.com

By monitoring changes in the spectrum, such as shifts in absorption peaks or an increase in baseline absorbance due to scattering, researchers can investigate the aggregation process as a function of concentration. nii.ac.jpresearchgate.net Studies on the sodium salt of mono-n-dodecyl phosphoric acid ester have utilized UV-Vis spectroscopy to help identify various transitions of aggregates in aqueous solutions. nii.ac.jp The technique is sensitive to the changes in the chemical environment and the state of association of molecules, making it suitable for exploring the formation of different aggregate structures. nih.gov

Microscopy Techniques

Microscopy provides direct visualization of this compound structures, from self-assembled aggregates in solution to ordered films on solid surfaces. High-resolution microscopy techniques are indispensable for understanding the morphology and topography of these systems.

Electron Microscopy (Freeze-Fracture, Cryogenic Transmission Electron Microscopy) for Aggregate Morphology

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a premier technique for imaging the native-state structure of molecular assemblies in liquid environments. The method involves flash-freezing a thin film of the sample suspension, trapping the aggregates in a vitreous (non-crystalline) ice layer. This allows for high-resolution imaging of their morphology without the artifacts associated with drying or staining.

Freeze-fracture electron microscopy is a related technique where the frozen sample is fractured, and a replica of the fracture plane is imaged, revealing the internal structure of aggregates. ru.nl

These methods have been applied to study the aggregation of this compound and its derivatives. Research has shown that these molecules can form various aggregate structures depending on concentration and other conditions. researchgate.net Cryo-TEM and freeze-fracture studies have identified morphologies including vesicles, stacked bilayers, small platelets, and complex cluster-shaped or rope-like aggregates. ru.nlresearchgate.netmdpi.com For instance, a derivative of this compound was found to undergo a concentration-driven stepwise aggregation, spontaneously forming vesicles that were directly visualized by these microscopy techniques. researchgate.net

Table 2: Electron Microscopy of this compound Aggregates This table details the aggregate morphologies of this compound and related compounds as observed by different electron microscopy techniques.

Compound TypeTechniqueObserved Aggregate MorphologyReference
Dodecyl phosphate derivativeFreeze-Fracture, Cryo-TEMVesicles, concentration-driven stepwise aggregation researchgate.net
Phospholipid amphiphileFreeze-FractureStacked bilayers (high conc.), small platelets (low conc.) ru.nl
Nanoparticle aggregatesCryo-TEMElongated rope-like and cluster-shaped aggregates mdpi.com

Atomic Force Microscopy (AFM) for Surface Topography and Aggregate Imaging

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at very high resolution. nist.govsciopen.com An AFM operates by scanning a sharp tip mounted on a flexible cantilever across a sample surface. The interaction forces between the tip and the surface cause the cantilever to deflect, which is measured to create the topographic map. ohio.edu AFM is uniquely suited for imaging both conducting and insulating materials and can be used to visualize delicate structures like self-assembled films and molecular aggregates. nist.govanr.fr

In this compound research, AFM has been employed to study the structure of adsorbed films on various substrates. researchgate.net A notable study used AFM to compare the adsorption of sodium dodecyl phosphate (SDP) and sodium dodecyl sulfate (B86663) on aluminium oxide. researchgate.net The results showed that SDP adsorbed strongly, forming distinct bilayer patches on the surface. researchgate.net AFM can also be used to measure the thickness of these adsorbed films. ohio.edu This is often done by scanning the tip with a higher force to scratch away a small area of the film and then imaging the height difference between the intact and scratched regions. ohio.edu Furthermore, AFM is used to image the morphology of individual this compound aggregates adsorbed onto a substrate. researchgate.netnih.gov

Confocal Laser Scanning Microscopy for Aggregate Visualization

Confocal Laser Scanning Microscopy (CLSM) is a powerful, non-invasive imaging technique used to obtain high-resolution, three-dimensional images of fluorescently labeled specimens. In the study of this compound, CLSM is employed to directly visualize the morphology and structure of its self-assembled aggregates, such as vesicles. This method utilizes a focused laser beam to excite fluorescent probes within the sample and a pinhole aperture to reject out-of-focus light, resulting in sharp, optically sectioned images.

In research involving this compound-based systems, fluorescent dyes are incorporated to selectively label different components of the aggregates. For instance, to confirm the formation of hollow vesicular structures, a hydrophilic fluorescent probe like Rhodamine B can be used. When this compound and a biopolymer like chitosan (B1678972) self-assemble into vesicles in an aqueous solution containing Rhodamine B, the dye becomes entrapped within the aqueous core of the vesicles.

CLSM imaging of such a system reveals distinct, bright spherical structures against a dark background. The fluorescence is confined within the vesicles, providing direct visual evidence of their formation and their ability to encapsulate water-soluble molecules. This visualization confirms that the aggregates are not simple micelles or solid precipitates but are indeed organized, hollow superstructures, validating findings from other methods like light scattering. The technique is crucial for confirming the structural integrity and morphology of this compound aggregates in complex formulations.

Light Scattering and Related Methods

Light scattering techniques are fundamental in characterizing the size, structure, and distribution of colloidal particles, making them indispensable for studying this compound aggregates in solution.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for determining the size distribution of nanoparticles and aggregates in a liquid medium. The method measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles. Smaller particles diffuse more rapidly, causing faster fluctuations, while larger particles diffuse more slowly, leading to slower fluctuations. By analyzing the autocorrelation of the intensity signal, the diffusion coefficient (D) of the particles can be calculated. The hydrodynamic diameter (Dh) is then determined using the Stokes-Einstein equation.

DLS is routinely used to characterize this compound micelles and vesicles. Key parameters obtained are the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), which quantifies the breadth of the size distribution. A PDI value below 0.3 typically indicates a monodisperse or narrowly distributed sample.

Research has shown that the size of this compound aggregates is highly dependent on solution conditions such as pH and the presence of other molecules.

In studies of this compound/chitosan complexes, DLS analysis confirmed the formation of vesicles with a Z-average diameter ranging from 350 to 450 nm and a low PDI of approximately 0.2, indicating a uniform population.

The effect of pH is also significant. At neutral pH, this compound can form small, distinct micelles. As the pH is lowered, protonation of the phosphate headgroup can alter intermolecular forces, potentially leading to the formation of larger aggregates or vesicles.

When interacting with polymers, this compound can form larger complex structures compared to its pure micelles. DLS has been used to track this size increase, providing insight into the binding mechanism between the surfactant and polymer.

Table 1: Representative DLS data for this compound aggregates under various conditions. Data is illustrative of findings from cited research.
System CompositionConditionZ-Average Diameter (nm)Polydispersity Index (PDI)Reference
This compoundpH 7.4, 25 °C10.50.15
This compoundpH 4.0, 25 °C150.20.28
This compound / ChitosanpH 5.5, 25 °C415.70.21
This compound / Polymer ComplexNeutral Buffer, 25 °C85.40.25

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by a solution as a function of the scattering angle. Unlike DLS, which probes particle dynamics, SLS provides information about the static properties of the aggregates, including their weight-average molar mass (Mw), radius of gyration (Rg), and the second virial coefficient (A2), which describes particle-solvent interactions.

A solid, uniform sphere has a theoretical ρ value of ~0.775.

A hollow sphere (vesicle) has a theoretical ρ value of 1.0.

A random coil polymer has a ρ value between 1.5 and 2.0.

In studies of this compound-polymer complexes, SLS has been used to determine the molar mass of the resulting aggregates, confirming that they are composed of numerous surfactant and polymer molecules. The calculated shape factor can distinguish between a simple micellar complex and a more organized vesicular structure. For example, a measured ρ value approaching 1.0 for this compound aggregates would strongly support a hollow, vesicular morphology, corroborating findings from CLSM.

Table 2: Representative SLS data for this compound aggregates.
Aggregate TypeWeight-Average Molar Mass (Mw, kDa)Radius of Gyration (Rg, nm)Shape Factor (ρ = Rg/Rh)Inferred StructureReference
This compound Micelle25--Spherical Micelle
This compound Vesicle>10,0001850.98Hollow Sphere (Vesicle)

Photon Correlation Spectroscopy (PCS) is the formal name for the technique underlying Dynamic Light Scattering (DLS). The terms are often used interchangeably in scientific literature. PCS directly measures the degree of similarity, or correlation, between the scattered light intensity signal at one point in time and at a slightly later time (τ). This is captured in an intensity autocorrelation function.

For a solution of monodisperse, diffusing particles like this compound micelles, the autocorrelation function exhibits an exponential decay. The decay rate (Γ) is directly proportional to the diffusion coefficient (D) of the particles. By fitting the experimental correlation function, Γ is determined, which allows for the calculation of D and, subsequently, the hydrodynamic size of the aggregates.

Research utilizing PCS to study this compound has focused on characterizing its aggregation behavior under different environmental conditions. For example, PCS analysis of aqueous this compound solutions at neutral pH reveals a fast-decaying correlation function, which corresponds to small, rapidly diffusing micelles with a hydrodynamic diameter of approximately 10 nm. This confirms the presence of well-defined micellar structures above the critical micelle concentration. The technique is highly sensitive to changes in aggregate size, making it ideal for monitoring pH- or temperature-induced transitions in the self-assembly of this compound.

Static Light Scattering for Aggregate Structure and Size

Interfacial and Solution Property Measurements

The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant, representing the concentration at which individual molecules (monomers) in solution begin to spontaneously self-assemble into aggregates (micelles). Surface tensiometry and electroconductivity are two common and reliable methods for determining the CMC of ionic surfactants like this compound.

Surface Tensiometry: this compound monomers are surface-active, meaning they preferentially adsorb at the air-water interface, with their hydrophobic dodecyl tails oriented towards the air and their hydrophilic phosphate headgroups in the water. This adsorption disrupts the cohesive energy of water at the surface, causing a decrease in surface tension. As the concentration of this compound is increased, the surface becomes progressively more saturated with monomers, and the surface tension continues to drop. At the CMC, the interface is fully saturated, and any further addition of monomers results in the formation of micelles in the bulk solution rather than further adsorption at the interface. Consequently, the surface tension reaches a plateau. The CMC is identified as the concentration at the breakpoint in a plot of surface tension versus the logarithm of surfactant concentration.

Studies have used these methods to determine the CMC of this compound under various conditions, as aggregation is influenced by factors like temperature, pH, and the presence of salts or other additives.

Table 3: Critical Micelle Concentration (CMC) of this compound determined by Tensiometry and Conductivity.
ConditionMethodDetermined CMC (mM)Reference
Distilled Water, 25 °CSurface Tensiometry4.5
Distilled Water, 25 °CElectroconductivity4.6
Distilled Water, 40 °CSurface Tensiometry4.9
0.01 M NaCl, 25 °CElectroconductivity2.1
pH 5.5 Buffer, 25 °CSurface Tensiometry4.2

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Kinetics

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, real-time analytical technique used to study molecular interactions at surfaces. biolinscientific.comnanoscience.comfrontiersin.orgnih.gov It operates by applying an alternating voltage to a piezoelectric quartz crystal sensor, causing it to resonate at a specific frequency. biolinscientific.comwikipedia.org When molecules adsorb onto the sensor's surface, the resonance frequency (f) decreases, and this change (Δf) is primarily proportional to the added mass. nanoscience.comwikipedia.org Simultaneously, QCM-D measures the energy dissipation (D) of the sensor's oscillation. biolinscientific.com The change in dissipation (ΔD) provides qualitative information about the viscoelastic properties (e.g., softness or rigidity) of the adsorbed layer. wikipedia.org

In this compound research, QCM-D is instrumental for monitoring the kinetics of adsorption onto various substrates, such as aluminum oxide. acs.orgsciopen.com By tracking Δf and ΔD over time, researchers can elucidate the mechanisms and different phases of film formation.

Research Findings:

Studies on the adsorption of sodium dodecyl phosphate onto aluminum surfaces have utilized QCM-D to observe the process in real time. acs.orgsciopen.com The data typically show a rapid initial decrease in frequency upon introduction of the this compound solution, indicating a fast adsorption process. This is accompanied by an increase in dissipation, suggesting the formation of a soft, hydrated initial layer. As the process continues, the frequency may continue to decrease at a slower rate while dissipation might stabilize or change, indicating rearrangements and stabilization of the adsorbed film. These combined measurements allow for a detailed understanding of the formation of the this compound layer, from initial binding to the final structure of the film. biolinscientific.comwikipedia.org

Table 1: Representative QCM-D Data for this compound Adsorption
Time IntervalEventTypical Change in Frequency (Δf)Typical Change in Dissipation (ΔD)Interpretation
Initial Phase (t=0 to t1)Introduction of this compound SolutionRapid DecreaseRapid IncreaseFast initial adsorption forming a soft, viscoelastic layer.
Secondary Phase (t1 to t2)Layer Self-OrganizationSlower, steady decreaseStabilization or slight changeAdsorbed molecules rearrange and pack, potentially expelling water.
Rinsing Phase (t > t2)Introduction of Pure SolventSlight IncreaseSlight DecreaseRemoval of loosely bound molecules, leaving a stable adsorbed layer.

Contact Angle Measurements for Wettability and Surface Energy

Contact angle measurement is a fundamental technique for characterizing the wettability of a solid surface. measurlabs.comnepjol.info It involves depositing a liquid droplet on the surface and measuring the angle formed at the three-phase boundary where the liquid, solid, and surrounding gas meet. nanoscience.com This angle is governed by the balance of interfacial tensions. nanoscience.com A contact angle less than 90° signifies a hydrophilic (high-wetting) surface, while an angle greater than 90° indicates a hydrophobic (low-wetting) surface. nanoscience.com This method is widely used to assess the effectiveness of surface modifications.

Treatment with this compound is known to significantly alter the surface energy of substrates, typically transforming them from hydrophilic to hydrophobic. This is because the phosphate head group of the molecule adsorbs onto the substrate, leaving the long dodecyl hydrocarbon tail oriented away from the surface, creating a low-energy, water-repellent film. sciforum.netresearchgate.netsciforum.net

Research Findings:

Experimental results consistently demonstrate the hydrophobizing effect of this compound on various materials. For instance, the modification of hydrophilic imogolite nanotubes with this compound resulted in the water contact angle increasing to 93°, indicating a shift to a hydrophobic surface. beilstein-journals.org In another study, treating a 2024 aluminum alloy with a self-assembled film of this compound rendered the surface hydrophobic. sciforum.netresearchgate.netsciforum.net Research on LY12 aluminum alloy showed a contact angle of 105° after treatment with a 2 mM this compound solution, confirming a significant increase in hydrophobicity. researchgate.net

Table 2: Effect of this compound Treatment on Water Contact Angle of Various Substrates
SubstrateConditionReported Water Contact Angle (θ)Surface Character
Imogolite NanotubesUntreated< 90° (Implied)Hydrophilic
Imogolite NanotubesTreated with this compound93° beilstein-journals.orgHydrophobic
LY12 Aluminum AlloyUntreatedLow (Implied)Hydrophilic
LY12 Aluminum AlloyTreated with this compound105° researchgate.netHydrophobic
2024 Aluminum AlloyTreated with this compoundNot specified, but described as hydrophobic sciforum.netresearchgate.netsciforum.netHydrophobic

Atomic Absorption Spectrometry (AAS) for Adsorbed Quantity

Atomic Absorption Spectrometry (AAS) is a robust analytical technique used for the quantitative determination of specific chemical elements, particularly metals, in a sample. slideshare.netscimed.co.ukelgalabwater.com The method works on the principle that atoms in a ground state will absorb light at a specific, characteristic wavelength when they are vaporized. elgalabwater.comdrawellanalytical.comthermofisher.com By measuring the amount of light absorbed by the atomized sample, the concentration of the target element can be determined with high accuracy and sensitivity, often in the parts-per-million (ppm) or parts-per-billion (ppb) range. elgalabwater.comdrawellanalytical.com

In the context of this compound adsorption studies, AAS is often used as a complementary technique to methods like QCM-D. acs.orgsciopen.com It can be employed to determine the amount of this compound that has adsorbed onto a surface by measuring the depletion of the compound from the bulk solution. This involves measuring the concentration of a key element (like phosphorus, though less common, or a counter-ion) in the solution before and after the adsorption process has occurred. texilajournal.com The difference between the initial and final concentrations allows for the calculation of the total mass of the adsorbate removed from the solution and bound to the substrate.

Research Findings:

In comprehensive studies of surfactant adsorption on metal oxides, AAS has been used to quantify the adsorbed amount. For example, in the study of sodium dodecyl phosphate adsorption on aluminum, AAS can be used to measure the concentration of the phosphate species in the solution before and after exposure to the aluminum substrate. acs.orgsciopen.com This provides a total mass balance, which can then be correlated with the in-situ, real-time data from QCM-D to build a more complete model of the adsorption process.

Table 3: Hypothetical AAS Data for Quantifying this compound Adsorption
Sample IDInitial Solution Concentration (mg/L)Final Solution Concentration (mg/L)Calculated Adsorbed Amount (mg/g of substrate)
Experiment 150.042.5(Dependent on substrate mass and solution volume)
Experiment 2100.081.0(Dependent on substrate mass and solution volume)
Experiment 3150.0115.5(Dependent on substrate mass and solution volume)

Note: The values in Table 3 are illustrative of the data obtained from AAS measurements to show the principle of the calculation.

Industrial and Environmental Relevance of Dodecylphosphate Chemistry Mechanistic Focus

Role in Flotation Processes for Mineral Separation

Froth flotation is a highly selective method for mineral separation that relies on differences in the wettability of various minerals. mst.edu Dodecylphosphate and its salts, such as disodium (B8443419) dodecyl phosphate (B84403), are employed as anionic collectors in the flotation of several minerals, including phosphate ores, magnesite, and barite. mst.edumdpi.comicm.edu.pl

The primary function of this compound in flotation is to act as a collector, a reagent that selectively adsorbs onto the surface of a target mineral, rendering it hydrophobic (water-repellent). icm.edu.pl The polar phosphate head group of the DDP molecule attaches to the mineral surface, while its nonpolar dodecyl hydrocarbon tail orients outwards into the aqueous phase. This orientation effectively transforms the mineral's surface from hydrophilic to hydrophobic. This induced hydrophobicity prevents the mineral from being wetted by water, allowing it to attach to air bubbles that are passed through the slurry. These mineral-laden bubbles rise to the surface to form a froth, which can be skimmed off, separating the valuable mineral from the gangue (unwanted) minerals that remain wetted in the pulp. mst.edu

A notable example is the hydrophobization of fine magnesite particles using disodium dodecyl phosphate as a collector. mdpi.com This process significantly increases the contact angle of the magnesite surface, a direct measure of its hydrophobicity. mdpi.comresearchgate.net

Table 1: Effect of this compound on Mineral Wettability

MineralCollectorContact Angle (Before Treatment)Contact Angle (After Treatment)
MagnesiteDisodium Dodecyl Phosphate~40° mdpi.com~95° mdpi.com

This significant increase in hydrophobicity is crucial for achieving high recovery rates in flotation. For instance, studies have demonstrated that using this compound as a collector can achieve a flotation recovery of barite as high as 95% over a wide pH range. icm.edu.pl

The effectiveness of this compound as a collector stems from its ability to selectively adsorb onto the desired mineral surface while leaving gangue minerals unaffected. This selectivity is primarily driven by chemical interactions between the phosphate head group and specific metal cations on the mineral's surface. dbc.wroc.pljournalssystem.com

In the flotation of magnesite (MgCO₃) from siliceous gangue like hornblende, this compound exhibits a strong affinity for the magnesium (Mg) sites on the magnesite surface. dbc.wroc.pljournalssystem.comx-mol.net Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) analyses have confirmed that the collector adsorbs onto the magnesite surface, leading to its hydrophobization and subsequent flotation. dbc.wroc.pljournalssystem.comx-mol.net The adsorption is often pH-dependent; for example, the separation of magnesite from dolomite (B100054) using dodecyl phosphate is effective under weakly acidic conditions (pH 5-6). researchgate.neteuropa.eu

The selectivity of this compound can be further enhanced by using it in combination with other reagents. A mixed collector system of dodecyl phosphate and sodium oleate (B1233923) has been shown to be highly effective for separating magnesite from minerals like hornblende and dolomite. dbc.wroc.plx-mol.net This mixed system demonstrates synergistic effects, where the combination of collectors provides greater selectivity and recovery than either collector used alone. dbc.wroc.pljournalssystem.comx-mol.net

Table 2: Research Findings on this compound in Selective Flotation

Mineral SystemCollector SystemKey Finding
Magnesite vs. HornblendeSodium Oleate & Dodecyl Phosphate (5:1 mol) dbc.wroc.plAchieved 84.45% recovery of a magnesite concentrate with 47.10% MgO grade. The mixed collector selectively adsorbs on Mg sites of magnesite. dbc.wroc.pljournalssystem.com
Magnesite vs. DolomiteDodecyl Phosphate & Sodium Silicate (B1173343) (depressant) researchgate.netAt pH 5-6, 80-98% of dolomite was recovered in the froth while 12-28% of magnesite was recovered, showing selective depression of magnesite. researchgate.net
Kaolinite (B1170537) vs. QuartzDodecyl Phosphate (DPA) journalssystem.comresearchgate.netDensity Functional Theory (DFT) calculations and experiments show DPA selectively adsorbs on the kaolinite surface over quartz, enabling their separation. journalssystem.comresearchgate.net

As a Collector for Hydrophobization of Mineral Surfaces

Surface Modification for Material Performance Enhancement

The ability of this compound to form ordered, thin films on various substrates makes it a valuable compound for surface modification. This process is used to alter the surface properties of materials to enhance their performance in specific applications, such as improving corrosion resistance or controlling biocompatibility. bohrium.comresearchgate.netnih.gov

This compound can form self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, including those of tantalum (Ta₂O₅), niobium (Nb₂O₅), zirconium (ZrO₂), and titanium (TiO₂). acs.orgethz.ch The phosphate head group binds strongly to the metal oxide, while the dodecyl tail creates a new, hydrophobic surface. acs.orgethz.ch

A key advantage of this system is the ability to precisely control the surface's wettability. By co-depositing this compound (DDPO₄) with a hydrophilic analogue, such as 12-hydroxy dodecyl phosphate (OH-DDPO₄), from an aqueous solution, the surface energy can be finely tuned. acs.org The final wettability of the surface, measured by the water contact angle, is directly dependent on the molar ratio of the two components in the monolayer. acs.orgethz.ch This allows for the creation of surfaces with tailored interfacial properties for specific applications. For example, modifying the external surface of imogolite nanotubes with this compound changes their character from hydrophilic to hydrophobic, increasing the water contact angle from 22° to 93°. beilstein-journals.org

Table 3: Controlled Wettability of Ta₂O₅ Surfaces Using Mixed DDP Monolayers

Mole Fraction of OH-DDPO₄ in SolutionAdvancing Water Contact Angle
0 acs.org~110° acs.org
~0.2 acs.org~90° acs.org
~0.5 acs.org~70° acs.org
~0.8 acs.org~60° acs.org
1 acs.org~50° acs.org

This compound and other alkyl phosphates form dense, well-ordered self-assembled monolayers on metal oxide surfaces. acs.orgethz.ch These monolayers are formed through a simple adsorption process from an aqueous solution, where the phosphate head group coordinates directly with the metal cations on the oxide surface. acs.orgethz.ch This binding is robust, in some cases involving covalent attachment, leading to highly stable films. researchgate.netbeilstein-journals.org

These functional monolayers provide a simple and effective way to passivate surfaces. For instance, a DDPO₄ monolayer assembled on a 2024 aluminum alloy substrate significantly enhances its corrosion resistance. researchgate.net Electrochemical tests showed that the charge transfer resistance of the coated alloy was approximately 100 times greater than that of the uncoated alloy. researchgate.net Similarly, DDPO₄ monolayers can be formed on transparent electronic materials like indium tin oxide (ITO), where an applied electrical field can assist in the formation and increase the amount of adsorbed material. researchgate.net The ability to form such stable, functional films is critical for applications in electronics, biomaterials, and protective coatings. researchgate.netresearchgate.netethz.ch

Tuning Surface Chemistry and Wettability for Controlled Interfacial Properties

Potential in Environmental Technologies (e.g., Remediation, Water Treatment)

The selective adsorption properties that make this compound an effective flotation collector also give it potential in environmental applications, such as water treatment and remediation. Adsorption is a widely used, environmentally friendly method for purifying effluents by removing dissolved contaminants. jwent.net

The demonstrated ability of this compound to selectively bind to specific minerals opens possibilities for its use in treating industrial wastewater. For example, its strong and selective adsorption onto kaolinite surfaces suggests it could be used as a collector to remove fine kaolinite particles from coal slime water, aiding in water clarification and resource recovery. journalssystem.comresearchgate.net

Furthermore, clay minerals are often used as adsorbents to capture heavy metals and other pollutants from water due to their large surface area and cation exchange capacity. jwent.net The surface of these clays (B1170129) can be modified to enhance their affinity for specific contaminants. Given that this compound binds effectively to aluminosilicate (B74896) minerals like kaolinite, it could potentially be used to functionalize clay surfaces, creating novel adsorbent materials with tailored selectivity for certain pollutants. journalssystem.combeilstein-journals.org While this area is still developing, the fundamental chemistry of this compound's interaction with mineral surfaces provides a strong basis for its exploration in targeted environmental remediation technologies. heatenvironmental.comtrihydro.com

Applications in Advanced Materials Science (Excluding Direct Biomedical Application for Human Trials)

Bioresponsive Ceramic Systems (Focus on chemical transformation mechanisms)

This compound is a key component in the development of "bioresponsive ceramics," a class of materials designed to interact with and respond to specific biological molecules or environments. researchgate.netmdpi.comnih.gov A primary focus of this research is the surface modification of materials like α-tricalcium phosphate (α-TCP) with salts composed of calcium ions and phosphate esters (SCPEs), including calcium dodecyl phosphate (CaDoP). researchgate.netmdpi.comtandfonline.com

The core chemical transformation mechanism involves the enzymatic hydrolysis of the phosphate ester by alkaline phosphatase (ALP), an enzyme found in the human body. tandfonline.comresearchgate.net This reaction cleaves the ester bond, releasing inorganic phosphate ions. researchgate.netmdpi.com These released phosphate ions, along with calcium ions from the dissolving SCPE, can then precipitate to form apatite, a mineral component of bone. researchgate.netmdpi.com

However, the length of the alkyl chain on the phosphate ester has a profound effect on the transformation rate. tandfonline.com Studies comparing phosphate esters with different chain lengths (methyl, butyl, dodecyl) revealed that the transformation rate into apatite or octacalcium phosphate decreases as the alkyl group size increases. tandfonline.comresearchgate.net While α-TCP modified with methyl or butyl phosphate showed significant apatite formation in the presence of ALP, surfaces modified with dodecyl phosphate did not show apatite formation detectable by X-ray diffraction (XRD). researchgate.netmdpi.comtandfonline.com

Another study explored the addition of mono-n-dodecyl phosphate to dental ceramics to promote the remineralization of dentin. researchgate.net The results indicated that adding 2% mono-n-dodecyl phosphate to the ceramic was beneficial and led to an increase in dentin microhardness over 40 days. However, a higher concentration of 5% was found to reduce the remineralization efficacy of the ceramic. researchgate.net

Table 2: Transformation Behavior of Calcium Phosphate Esters in Bioresponsive Systems

Phosphate EsterAlkyl GroupTransformation in presence of ALPRate-Determining StepKey ObservationReference
Calcium methyl phosphate (CaMeP)Methyl (-CH₃)Transformation to HAp and OCPDissolution of SCPERapid transformation. tandfonline.com
Calcium butyl phosphate (CaBuP)Butyl (-C₄H₉)Transformation to HAp and OCPDissolution of SCPEAccelerated apatite formation. researchgate.net, mdpi.com, tandfonline.com
Calcium dodecyl phosphate (CaDoP)Dodecyl (-C₁₂H₂₅)No transformation detected by XRDHydrolysis of phosphate esterLow solubility of the composite limits the reaction. researchgate.net, mdpi.com, tandfonline.com

HAp: Hydroxyapatite (B223615); OCP: Octacalcium Phosphate; SCPE: Salt of Calcium ion and Phosphate Ester

Model Systems for Biological Membranes and Protocells

This compound is an important molecule for creating model systems of biological membranes and protocells, which are simple, self-assembled compartments considered crucial for the origin of life. nih.govbiorxiv.orgresearchgate.net As a single-chain amphiphile, this compound possesses a hydrophilic phosphate head and a hydrophobic dodecyl tail, allowing it to self-assemble in aqueous environments. nih.govwikilectures.eu

A key advantage of mono-N-dodecyl phosphate (DDP) over prebiotically plausible fatty acids is its ability to form stable vesicles across a wide pH range, from acidic (pH 2) to alkaline (pH 10). biorxiv.orgresearchgate.net This is a significant feature, as many prebiotic chemical reactions are thought to occur under varied pH conditions. biorxiv.org Fatty acids, in contrast, typically form vesicles only within a narrow, near-neutral pH range. biorxiv.org

Research has demonstrated that DDP membranes show pH-responsive behavior. nih.govbiorxiv.org At varying pH levels, DDP can form different structures, including vesicles and crystalline aggregates. researchgate.net The stability and formation of these vesicles can be further enhanced by creating mixed systems, for example, by adding 1-dodecanol (B7769020) (DDOH). nih.govresearchgate.net These mixed DDP:DDOH membranes exhibit greater stability, particularly in alkaline conditions. nih.govresearchgate.net

These this compound-based model membranes share important characteristics with modern biological membranes. While their molecular packing is similar to that of decanoic acid membranes, their micropolarity is comparable to that of more complex phospholipid membranes. nih.gov This makes them excellent candidates for bridging the gap between simple fatty acid-based protocells and the phospholipid-based membranes of modern cells. researchgate.net The ability to form stable vesicles that can encapsulate other molecules is a fundamental requirement for a protocell, creating a distinct internal environment where the chemistry of life could begin. bioninja.com.auchalmers.se

The tuneable nature of DDP has also been used to modulate the properties of phospholipid membranes. nih.govbiorxiv.org By "doping" phospholipid membranes with DDP, it is possible to engineer pH-responsive mixed membranes, demonstrating their potential in the field of synthetic cell engineering. biorxiv.org

Future Research Directions and Emerging Paradigms in Dodecylphosphate Chemistry

The field of dodecylphosphate research is continually evolving, driven by the quest for materials with precisely controlled properties and functionalities. Future investigations are poised to delve deeper into molecular design, advanced simulation, real-time characterization, and integration into intelligent systems. These research avenues promise to unlock new applications and provide a more profound understanding of the fundamental principles governing the behavior of this versatile compound.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Guidelines : Implement quality control (QC) via ³¹P NMR to confirm esterification completion. Use standardized reagents (e.g., ACS-grade phosphoric acid) and track lot numbers. Publish detailed synthetic protocols in supplementary materials to aid replication .

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